1,5-Diethylnaphthalene
Description
Historical Context of Naphthalene (B1677914) Derivatization Research
The journey into naphthalene chemistry began in the early 19th century with its isolation from coal tar. wikipedia.orgwikipedia.org In 1821, John Kidd first described the properties of this white, crystalline solid, naming it "naphthaline" from "naphtha," a term for volatile hydrocarbon mixtures. wikipedia.org The determination of its molecular formula (C₁₀H₈) by Michael Faraday in 1826 and the subsequent proposal of its fused two-ring structure by Emil Erlenmeyer in 1866 laid the groundwork for all future research. wikipedia.org
Early derivatization efforts focused on electrophilic substitution reactions. The development of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts was a pivotal moment, providing a method to attach alkyl and acyl groups to aromatic rings. stackexchange.com Applying these reactions to naphthalene demonstrated that it is more reactive than benzene (B151609). wikipedia.org Research into the alkylation of naphthalene, reacting it with alkenes or alcohols using acid catalysts, showed that different isomers could be formed, sparking interest in controlling the regioselectivity of these reactions. wikipedia.orgwikipedia.org This historical progression from basic characterization to controlled synthesis underpins the contemporary study of specific alkylated derivatives like 1,5-diethylnaphthalene.
Theoretical Frameworks for Understanding Aromatic Hydrocarbon Reactivity
The unique stability and reactivity of aromatic hydrocarbons like naphthalene are explained by several key theoretical frameworks. These models are essential for predicting the outcomes of derivatization reactions.
Hückel's Rule and Aromaticity: Proposed by Erich Hückel in 1931, this rule is a cornerstone for defining aromaticity. It states that a planar, cyclic, and fully conjugated molecule is aromatic if it possesses (4n+2) π-electrons, where 'n' is a non-negative integer. Naphthalene, with its 10 π-electrons (n=2), fits this rule perfectly, explaining its significant resonance stabilization compared to hypothetical localized structures. This aromatic stability means that naphthalene, like benzene, preferentially undergoes substitution reactions that preserve the aromatic system rather than addition reactions that would destroy it.
Frontier Molecular Orbital (FMO) Theory: Developed by Kenichi Fukui, FMO theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the context of electrophilic aromatic substitution on naphthalene, the theory predicts that the reaction will occur at the position where the HOMO has the largest coefficient (highest electron density). For naphthalene, the HOMO is larger at the α-position (C1, C4, C5, C8) than at the β-position (C2, C3, C6, C7). This explains why electrophilic attack, such as alkylation, kinetically favors the α-position. The stability of the resulting carbocation intermediate (arenium ion) also supports this preference, as the intermediate for α-substitution is stabilized by more resonance structures that maintain one intact benzene ring. However, steric factors can influence this outcome; bulkier alkylating agents may preferentially react at the less sterically hindered β-position. guidechem.comrsc.org
These theoretical models provide a robust framework for rationalizing the synthesis and chemical behavior of derivatives like this compound, where substitution occurs at two α-positions.
Positioning of this compound within the Field of Polycyclic Aromatic Hydrocarbons (PAHs) Research
Polycyclic aromatic hydrocarbons (PAHs) are a vast class of organic compounds composed of two or more fused aromatic rings. oregonstate.edu They are of significant interest due to their prevalence as environmental constituents and their applications in materials science. nih.govoregonstate.edu Alkylated naphthalenes, including this compound, constitute a specific and important subset of the broader PAH family.
Research into PAHs often involves their detection and analysis in environmental samples. Various alkylated naphthalenes, such as dimethylnaphthalenes and diethylnaphthalenes, are included in analytical panels for monitoring environmental health due to their presence in crude oil and as products of incomplete combustion. doi.orgresearchgate.net
From a materials science perspective, the study of specific PAH isomers is crucial for developing novel organic materials with tailored properties. oregonstate.edu The synthesis of specific dialkylated naphthalenes is driven by their role as precursors to valuable chemicals. For instance, 2,6-dimethylnaphthalene (B47086) is a key monomer for the high-performance polymer poly(ethylene naphthalate) or PEN. The study of other isomers, such as this compound, contributes to a deeper understanding of structure-property relationships within the PAH class. Investigating how the positions of the alkyl groups affect properties like thermal stability, solubility, and viscosity is essential for designing next-generation synthetic fluids and functional materials. thieme-connect.de Therefore, this compound serves as a specific molecular probe within the expansive field of PAH research, contributing to both fundamental chemical knowledge and the development of advanced applications.
Data Tables
The following tables provide data on this compound and related compounds for comparative purposes.
| Property | Value for this compound |
| Molecular Formula | C₁₄H₁₆ |
| Molecular Weight | 184.28 g/mol |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 218 |
| 1,5-Dimethylnaphthalene (B47167) | C₁₂H₁₂ | 156.22 | 82 | 265 |
| 2,6-Diethylnaphthalene | C₁₄H₁₆ | 184.28 | 49-53 | Not available |
| 1,5-Dihydroxynaphthalene (B47172) | C₁₀H₈O₂ | 160.17 | 259-261 | Not available |
This table provides a comparison of this compound with its parent compound and other relevant derivatives. Data sourced from multiple references. wikipedia.org
Structure
3D Structure
Properties
Molecular Formula |
C14H16 |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1,5-diethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-3-11-7-5-10-14-12(4-2)8-6-9-13(11)14/h5-10H,3-4H2,1-2H3 |
InChI Key |
VYTYHVZVJJFFOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=C(C2=CC=C1)CC |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathways of 1,5 Diethylnaphthalene Transformations
Elucidation of Reaction Mechanisms through Experimental and Computational Techniques
The study of reaction mechanisms for compounds like 1,5-diethylnaphthalene often involves a synergistic approach, combining experimental observations with computational modeling to provide a comprehensive understanding of the transformation pathways. Experimental techniques can provide tangible data on reaction outcomes, kinetics, and the influence of various parameters. In parallel, computational chemistry offers insights into the energetics of reaction intermediates and transition states, which are often difficult or impossible to observe directly. nih.gov
For instance, in the broader context of naphthalene (B1677914) derivatives, experimental studies on reactions like alkylation reveal that product distribution can be highly dependent on reaction conditions, suggesting complex mechanistic pathways. thieme-connect.de Computational methods, such as Density Functional Theory (DFT), are frequently employed to model reaction profiles, calculating the relative free energies of intermediates and transition states to predict the most likely reaction pathway. dal.ca This dual approach allows researchers to propose and validate mechanisms, such as those involving carbocation intermediates in electrophilic aromatic substitutions or the concerted nature of cycloaddition reactions. nih.govmasterorganicchemistry.comlibretexts.org
Time-dependent analysis using techniques like NMR spectroscopy and mass spectrometry can be used to identify reaction intermediates, providing experimental evidence to support computationally derived pathways. nih.gov The combination of these methods is crucial for accurately elucidating the intricate details of reaction mechanisms, including those involving substituted naphthalenes like this compound.
Addition Reactions on the Naphthalene Core
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com While naphthalene itself is aromatic and thus less reactive as a diene compared to non-aromatic counterparts, it can undergo Diels-Alder reactions, particularly with reactive dienophiles. researchgate.netresearchgate.net The reaction involves the naphthalene system providing four pi-electrons from one of its rings to react with the two pi-electrons of the dienophile. organic-chemistry.org
For substituted naphthalenes, such as this compound, the presence of alkyl groups can influence the reactivity and regioselectivity of the cycloaddition. Electron-donating groups on the diene are known to accelerate the Diels-Alder reaction. masterorganicchemistry.com Research has shown that various substituted naphthalenes, including 2,3-diethylnaphthalene, can react with dienophiles like maleic anhydride (B1165640) to form adducts. researchgate.netresearchgate.net These reactions are often reversible, with the forward cycloaddition being favored under certain conditions and the retro-Diels-Alder reaction occurring at higher temperatures. wikipedia.org The reaction of naphthalene with N-phenylmaleimide, for example, has been studied, and its rate and equilibrium constants have been determined. researchgate.net
The general mechanism involves a concerted process where two new carbon-carbon sigma bonds are formed simultaneously. wikipedia.org This leads to the formation of a bicyclic adduct where the aromaticity of the reacting naphthalene ring is disrupted.
In Diels-Alder reactions involving unsymmetrical dienes and dienophiles, the orientation of the reactants relative to each other leads to the possibility of different regioisomers. masterorganicchemistry.com For substituted naphthalenes, the position of the substituents plays a crucial role in directing the incoming dienophile. Generally, the reaction will favor the formation of the product where the most nucleophilic carbon on the diene aligns with the most electrophilic carbon on the dienophile. masterorganicchemistry.com While specific studies on this compound are not prevalent in the provided results, the principles of regioselectivity in Diels-Alder reactions of other substituted naphthalenes can be inferred. For example, in reactions of substituted 1,2-dihydronaphthalenes, the introduction of a methoxycarbonyl group at different positions was used to control the regiochemistry of the cycloaddition. researchgate.net
Stereoselectivity in Diels-Alder reactions refers to the preferential formation of one stereoisomer over another. A key aspect is the "endo rule," which states that the kinetically favored product is often the one where the substituents of the dienophile are oriented towards the diene's pi system in the transition state. wikipedia.orgorganic-chemistry.org However, the thermodynamically more stable "exo" product may be favored under conditions that allow for equilibration. researchgate.net The stereochemical outcome is also influenced by the steric hindrance imposed by substituents on both the diene and the dienophile. nih.gov For instance, in the cycloaddition of diphenylnitrilimine on substituted 1,2-dihydronaphthalenes, the approach of the dipole was found to occur from the less sterically hindered side. researchgate.net
The formation of adducts in Diels-Alder reactions is significantly influenced by reaction conditions such as temperature, pressure, and the presence of catalysts.
Temperature: Diels-Alder reactions are typically reversible. wikipedia.org The forward reaction, leading to the adduct, is usually exothermic, while the retro-Diels-Alder reaction, which regenerates the diene and dienophile, has a higher activation energy. Consequently, lower temperatures generally favor the formation of the adduct, while higher temperatures can promote the reverse reaction. wikipedia.org For example, the thermal lability of cycloadducts from methylated naphthalenes has been observed, with the adducts reverting to the parent naphthalene at elevated temperatures. researchgate.net
Pressure: High pressure can also be used to promote Diels-Alder reactions. Applying high pressure can increase the rate of reaction and favor the formation of the more compact adduct, as seen in the reaction of naphthalene with N-phenylmaleimide under 8 kbar of pressure. researchgate.net
Catalysis: Lewis acids are commonly used as catalysts to accelerate Diels-Alder reactions. masterorganicchemistry.comorganic-chemistry.org They function by coordinating to the dienophile, making it more electron-deficient and thus more reactive towards the diene. organic-chemistry.org The use of catalysts can also influence the regioselectivity and stereoselectivity of the reaction. For example, acid catalysis has been employed in the Diels-Alder reactions of naphthalene with N-methyl-1,2,4-triazoline-3,5-dione. researchgate.net In some cases, the choice of solvent can also affect the reaction rate and selectivity. nih.gov
The following table summarizes the influence of various conditions on Diels-Alder reactions involving naphthalene and its derivatives, based on available research.
| Reaction Condition | Effect on Adduct Formation |
| Temperature | Lower temperatures generally favor adduct formation. Higher temperatures can lead to the retro-Diels-Alder reaction. wikipedia.orgresearchgate.net |
| Pressure | High pressure can promote the reaction and increase the yield of the adduct. researchgate.net |
| Catalysis | Lewis acids and other catalysts can accelerate the reaction rate and influence selectivity. masterorganicchemistry.comresearchgate.netorganic-chemistry.org |
| Solvent | The polarity of the solvent can impact the reaction rate and stereoselectivity. nih.gov |
Substitution Reactions
Naphthalene and its derivatives, including this compound, undergo electrophilic aromatic substitution (EAS) reactions. The general mechanism for EAS proceeds through a two-step process. masterorganicchemistry.comlibretexts.org
Attack of the Electrophile: In the first, and typically rate-determining, step, the aromatic pi system of the naphthalene ring acts as a nucleophile and attacks a strong electrophile (E+). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org
Deprotonation: In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the naphthalene ring, resulting in the substitution product. masterorganicchemistry.comlibretexts.org
For naphthalene, substitution can occur at either the 1-position (alpha) or the 2-position (beta). Substitution at the 1-position is generally kinetically favored because the carbocation intermediate is more stable. libretexts.org This increased stability arises from the ability to draw more resonance structures that preserve a complete benzene (B151609) ring within the intermediate. libretexts.org However, under conditions of thermodynamic control, the 2-substituted product may be favored in some cases. libretexts.org The presence of the two ethyl groups in this compound, which are activating, electron-donating groups, would be expected to further influence the rate and regioselectivity of electrophilic substitution reactions.
The following table outlines the general steps in the electrophilic aromatic substitution of naphthalene.
| Step | Description |
| 1. Formation of Electrophile | A strong electrophile is generated, often with the help of a catalyst. |
| 2. Nucleophilic Attack | The pi electrons of the naphthalene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). masterorganicchemistry.comlibretexts.org |
| 3. Deprotonation | A base removes a proton from the intermediate, restoring the aromatic system and forming the substituted naphthalene product. masterorganicchemistry.comlibretexts.org |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike aliphatic systems, aromatic rings are electron-rich, which generally repels nucleophiles, making such substitutions challenging. For a nucleophilic aromatic substitution to proceed readily, the aromatic ring must be activated by potent electron-withdrawing groups, typically positioned ortho or para to the leaving group. uomustansiriyah.edu.iqpressbooks.pub These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgnih.gov
The structure of this compound, which features electron-donating ethyl groups, makes it inherently unreactive towards traditional SNAr pathways. The ethyl groups increase the electron density of the naphthalene ring system, further inhibiting the approach of a nucleophile. Consequently, nucleophilic aromatic substitution on an unmodified this compound ring is highly unfavorable.
However, related transformations can occur under specific catalytic conditions. For instance, studies on the transethylation of 1-naphthol (B170400) with diethylnaphthalenes in the presence of modified H-mordenite catalysts have been conducted. researchgate.net While this involves the transfer of an ethyl group, it proceeds through a distinct catalytic mechanism rather than a classical SNAr pathway. Another potential but extreme pathway is the benzyne (B1209423) mechanism, which occurs under treatment with very strong bases and involves an elimination-addition sequence via a highly reactive benzyne intermediate. uomustansiriyah.edu.iqpressbooks.pub
| Substitution Mechanism | Requirements | Applicability to this compound |
| Addition-Elimination (SNAr) | Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to a good leaving group. pressbooks.pub | Highly unfavorable due to electron-donating ethyl groups. |
| Benzyne (Elimination-Addition) | Very strong base (e.g., NaNH₂); harsh reaction conditions. uomustansiriyah.edu.iqpressbooks.pub | Theoretically possible but requires extreme conditions; not a common pathway. |
| Catalytic Transethylation | Zeolite or modified catalysts (e.g., Pd-HSVM, H-mordenite). researchgate.net | Demonstrated for reactions between diethylnaphthalenes and other aromatic compounds like 1-naphthol. researchgate.net |
Rearrangement Reactions
The intramolecular rearrangement of dialkylnaphthalenes, including derivatives of this compound, is a significant reaction, often driven by the desire to produce specific, more valuable isomers. A prime example is the isomerization to 2,6-disubstituted naphthalenes, which are key precursors for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). researchgate.net
Research on the isomerization of 1,5-dimethylnaphthalene (B47167) to 2,6-dimethylnaphthalene (B47086) over acidic beta zeolite catalysts provides a strong model for the behavior of this compound. researchgate.net The process is not a direct conversion but occurs in a stepwise manner, typically proceeding through an intermediate isomer like 1,6-dialkylnaphthalene. researchgate.net The pore size and acidic nature of the zeolite catalyst play a crucial role in facilitating these rearrangements and enhancing the selectivity towards the desired product. researchgate.net The barriers for intramolecular methyl shifts between adjacent β-β positions or peri positions are rationalized by the high-energy complexes required for these migrations. researchgate.net
Mechanistic studies, particularly using computational methods like density functional theory (DFT), have elucidated the pathways for the isomerization of dialkylnaphthalenes. The isomerization of 1,5-dimethylnaphthalene to 2,6-dimethylnaphthalene, catalyzed by acidic beta zeolite, has been shown to be a three-step process. researchgate.net This mechanism is considered directly analogous to the isomerization of this compound.
The proposed mechanism involves the following steps:
Protonation: The process begins with the protonation of the naphthalene ring by the acidic catalyst, which forms a naphthalenic carbocation intermediate. researchgate.net
Alkyl Shift: The ethyl group migrates to an adjacent carbon. This step is the rate-determining step of the reaction, possessing the highest activation energy. researchgate.net The conversion of the 1,5-isomer to a 1,6-isomer is followed by a subsequent shift to form the 2,6-isomer. researchgate.net
Proton Back-Donation: The final step involves the elimination of a proton from the carbocation, restoring the aromaticity of the naphthalene ring and regenerating the catalyst. researchgate.net
The table below summarizes the key mechanistic findings for the analogous dimethylnaphthalene isomerization.
| Mechanistic Step | Description | Key Finding |
| 1. Protonation | An acid site on the zeolite catalyst protonates the naphthalene ring. | Forms a carbocation intermediate, initiating the rearrangement. researchgate.net |
| 2. Methyl Shift (analogous to Ethyl Shift) | The alkyl group migrates from one position to another on the ring. | This is the rate-determining step with a calculated activation energy of 24.0 kcal/mol for the 1,5- to 1,6-DMN step. researchgate.net |
| 3. Proton Back-Donation | The carbocation releases a proton back to the catalyst. | The aromatic system is reformed, yielding the isomerized product. researchgate.net |
Oxidation and Degradation Pathways
Alkylated naphthalenes, including this compound, are known for their excellent thermal and oxidative stability. lubesngreases.comissuu.com This stability is attributed to the electron-rich naphthalene ring, which can absorb and resonate energy, functioning in a manner similar to antioxidants. lubesngreases.comissuu.com
When oxidation does occur, it can proceed through several pathways. Research on the liquid-phase oxidation of 2,6-diethylnaphthalene, catalyzed by a Co(OAc)₂-Mn(OAc)₂-NaBr system, reveals that the ethyl groups are oxidized to carboxylic acid groups to form 2,6-naphthalenedicarboxylic acid (NDCA). oup.com This process proceeds primarily through acetyl group intermediates, with minor pathways involving 1-hydroxyethyl and 1-acetoxyethyl groups. oup.com
Metabolic studies in biological systems offer further insight. In vitro studies using rat and human liver microsomes show that the presence of an alkyl substituent on the naphthalene ring shifts oxidative metabolism in favor of the alkyl side chain at the expense of aromatic ring oxidation. wur.nl This preferential side-chain oxidation is considered a detoxification pathway, as it avoids the bioactivation of the aromatic ring. wur.nl
The inherent thermo-oxidative stability of alkylated naphthalenes makes them highly effective as degradation inhibitors, particularly in high-temperature applications such as industrial lubricants and greases. lubesngreases.comissuu.com They are used either as a primary base fluid or as an additive to enhance the performance of other base stocks like polyalphaolefins (PAOs) and esters. lubesngreases.comexxonmobilchemical.com
The primary mechanism of degradation inhibition involves the ability of the naphthalene ring to absorb thermal energy and interrupt radical chain reactions, thereby preventing oxidative breakdown of the lubricant. lubesngreases.com This imparts significant stability, reduces volatility, and inhibits the formation of varnish and sludge. lubesngreases.comissuu.com For example, adding alkylated naphthalene to a polyol ester formulation was shown to synergistically reduce evaporation loss at high temperatures. lubesngreases.com
The table below presents findings on the stabilizing effect of alkylated naphthalenes (AN) in lubricant formulations.
| Formulation | Test Condition | Observation | Reference |
| Polyol Ester with PIB | Held at 260°C for 8 hours | Replacing 20% of the formulation with AN reduced evaporation loss from a theoretical 84% to an actual 71%. lubesngreases.com | lubesngreases.com |
| PAO 10 Grease | PDSC Oxidation Test (180°C) | Adding 10% AN-15 to the PAO imparted oxidation resistance, while a 50% addition made the grease completely stable. issuu.com | issuu.com |
| ISO VG 46 Compressor Oil | Turbine Oil Oxidation Stability Test (ASTM D943) | Replacing a polyol ester with Synesstic 5 AN improved both oxidative and hydrolytic stability. exxonmobilchemical.com | exxonmobilchemical.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 1,5-Diethylnaphthalene, providing detailed information about the hydrogen and carbon environments within the molecule.
One-dimensional (1D) NMR spectra, including ¹H (proton) and ¹³C (carbon-13), offer the initial and most fundamental data for structural assignment. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) core and the aliphatic protons of the two ethyl groups. Due to the molecule's C2 symmetry, the number of unique signals is simplified. The aromatic region would feature an AA'BB' system, characteristic of symmetrically substituted naphthalenes. The ethyl groups would present a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with their neighbors.
Two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity of these atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). For this compound, COSY would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connection. It would also map the couplings between adjacent protons on the naphthalene rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of each carbon atom that has a proton attached. The methylene carbons would correlate with the methylene protons, and the methyl carbons with the methyl protons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is crucial for piecing together the molecular structure, for instance, by showing a correlation from the methylene protons of the ethyl group to the C1/C5 and C2/C6 carbons of the naphthalene ring, confirming the substitution pattern. columbia.edu
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established values for substituted naphthalenes.
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (Predicted) |
|---|---|---|---|
| C1, C5 | - | ~135.0 | - |
| C2, C6 | ~7.40 (d) | ~125.5 | H3, H7; H-α |
| C3, C7 | ~7.45 (t) | ~125.8 | H2, H6; H4, H8 |
| C4, C8 | ~7.85 (d) | ~123.0 | H3, H7 |
| C4a, C8a | - | ~132.0 | H2, H3, H4, H6, H7, H8 |
| -CH₂- (α-carbon) | ~3.10 (q) | ~26.0 | C1, C5; C2, C6; C-β |
| -CH₃ (β-carbon) | ~1.35 (t) | ~15.0 | C-α |
Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as the rotation of substituents. ox.ac.ukblogspot.com For this compound, the ethyl groups are not rigidly fixed and can rotate around the C-C bond connecting them to the naphthalene ring. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, time-averaged signals for the ethyl protons.
By lowering the temperature, the rate of this rotation can be slowed. ox.ac.uk If the rotational energy barrier is sufficiently high, cooling the sample may lead to the observation of distinct signals for different rotational conformations (rotamers). This would manifest as a broadening of the ethyl group signals, which could eventually decoalesce into separate signals for each unique proton environment in the "frozen" conformers at very low temperatures. ox.ac.uk Such a study would provide valuable thermodynamic data about the energy barriers to rotation for the ethyl groups, offering insight into the steric interactions between the substituents and the naphthalene core.
The regiochemistry of this compound is defined by its name, but advanced NMR techniques can unequivocally confirm this substitution pattern. The HMBC experiment, as mentioned earlier, is critical for establishing the 1,5-connectivity by showing correlations between the ethyl group protons and the carbons of the naphthalene ring.
While this compound is achiral, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space information that confirms the spatial relationships between atoms. A NOESY experiment would be expected to show correlations between the methylene protons of the ethyl groups and the H2/H6 and H8/H4 protons on the naphthalene ring. These correlations arise from the spatial proximity of these protons and provide definitive proof of the structure and the preferred orientation of the ethyl groups relative to the ring.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing its molecular weight and structural features.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. For this compound (C₁₄H₁₆), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.
Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a predictable manner. chemguide.co.uklibretexts.org The fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For this compound, the molecular ion (M⁺˙) peak would be observed at an m/z corresponding to its molecular weight (184.28 g/mol ). The most characteristic fragmentation pathway for alkyl-substituted aromatic compounds is the cleavage of the benzylic bond (the bond adjacent to the aromatic ring), as this produces a highly stable benzylic carbocation. libretexts.org
Key expected fragments for this compound include:
[M-15]⁺: Loss of a methyl radical (•CH₃) via benzylic cleavage, resulting in a very stable secondary benzylic cation at m/z 169. This is often the base peak in the spectrum of ethyl-substituted aromatics.
[M-29]⁺: Loss of an ethyl radical (•C₂H₅), resulting in a naphthyl cation at m/z 155.
| m/z (Predicted) | Proposed Fragment | Notes |
|---|---|---|
| 184 | [C₁₄H₁₆]⁺˙ | Molecular Ion (M⁺˙) |
| 169 | [M - CH₃]⁺ | Loss of a methyl radical; typically the base peak. |
| 155 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
Vibrational Spectroscopy
The key vibrational regions for this compound would include:
Aromatic C-H Stretching: Strong bands are expected in the 3100-3000 cm⁻¹ region, characteristic of the C-H bonds on the naphthalene ring. researchgate.net
Aliphatic C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups of the ethyl substituents would appear in the 3000-2850 cm⁻¹ region.
Aromatic C=C Stretching: A series of sharp bands between 1650 cm⁻¹ and 1450 cm⁻¹ would be characteristic of the carbon-carbon double bond stretching within the aromatic naphthalene core.
C-H Bending: Aliphatic C-H bending (scissoring, wagging) vibrations for the ethyl groups are expected between 1470 cm⁻¹ and 1370 cm⁻¹. Aromatic C-H out-of-plane bending vibrations below 900 cm⁻¹ are highly characteristic of the substitution pattern on the aromatic ring.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | 3000 - 2850 | From the two ethyl groups. |
| Aromatic C=C Stretch | 1650 - 1450 | Multiple bands from the naphthalene ring. |
| Aliphatic C-H Bend | 1470 - 1370 | Bending modes of the -CH₂- and -CH₃ groups. |
| Aromatic C-H Out-of-Plane Bend | < 900 | Sensitive to the substitution pattern. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Reaction Studies
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In the context of reaction studies involving this compound, FTIR can be utilized to monitor the presence of the naphthalene core and the ethyl substituents, as well as the appearance or disappearance of bands corresponding to other functional groups as a reaction progresses.
Based on studies of 1,5-dimethylnaphthalene (B47167), the FTIR spectrum of this compound is expected to be characterized by several key vibrational modes. nih.gov The aromatic C-H stretching vibrations of the naphthalene ring would likely appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl groups are expected in the 3000-2800 cm⁻¹ range.
The characteristic C=C stretching vibrations of the naphthalene ring are anticipated to be observed in the 1620-1390 cm⁻¹ region. researchgate.net In-plane and out-of-plane C-H bending vibrations of the aromatic ring and the ethyl groups would populate the fingerprint region below 1300 cm⁻¹.
A detailed interpretation of the infrared spectrum of the closely related 1,5-dimethylnaphthalene has been reported, providing a basis for the assignment of vibrational modes in this compound. nih.gov
Raman Spectroscopy for Structural Insights
Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing the skeletal vibrations of the naphthalene core. For this compound, the Raman spectrum would be dominated by the strong, sharp bands characteristic of the aromatic ring system.
Computational studies on various dimethylnaphthalene isomers, including 1,5-dimethylnaphthalene, have shown that the position of the methyl substituents significantly affects the Raman spectra, allowing for the identification of vibrational markers to discriminate between isomers. researchgate.netresearchgate.net Similar effects would be expected for diethylnaphthalene isomers.
The Raman spectrum of 1,5-dimethylnaphthalene has been recorded and analyzed in detail, showing characteristic bands for the naphthalene ring and the methyl substituents. nih.gov For this compound, additional bands corresponding to the vibrations of the ethyl groups would be present. The summation of Raman activity over the alkyl stretching vibrations can provide insights into the substitution pattern. researchgate.net
Electronic Spectroscopy
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. Naphthalene and its derivatives exhibit strong ultraviolet absorption due to π-π* transitions within the conjugated aromatic system. researchgate.net The UV-visible spectrum of naphthalene typically shows a strong absorption band around 220 nm. aanda.org
The introduction of alkyl groups, such as the two ethyl groups in this compound, is known to cause a bathochromic (red) shift in the absorption maxima. mdpi.com This is due to the electron-donating nature of the alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO), thereby narrowing the HOMO-LUMO energy gap. Therefore, this compound is expected to absorb at slightly longer wavelengths compared to unsubstituted naphthalene. The fine structure of the absorption bands, characteristic of the conjugated aromatic system, is also expected to be present. researchgate.net
Fluorescence Spectroscopy for Photophysical Properties of Derivatives
Naphthalene and its derivatives are known for their fluorescent properties. nih.gov Upon excitation with UV light, they emit light at a longer wavelength. The introduction of substituents on the naphthalene ring can significantly influence the fluorescence properties, including the emission wavelength and quantum yield. nih.gov
For this compound, the presence of the ethyl groups is expected to influence its photophysical properties. Studies on silyl-substituted naphthalenes have shown that substitution can lead to a red shift in the emission maxima and an increase in fluorescence intensity. mdpi.com While the effect of ethyl groups may be less pronounced than silyl groups, a similar trend of a slight red shift in the fluorescence emission compared to naphthalene can be anticipated. The rigid and planar structure of the naphthalene core contributes to a high quantum yield and excellent photostability in its derivatives. nih.gov
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Structure and Stereochemical Determination
While a specific crystal structure for this compound was not found in the reviewed literature, X-ray diffraction studies on other naphthalene derivatives have provided valuable insights into their molecular structures. researchgate.net For this compound, a successful crystallographic analysis would reveal the planarity of the naphthalene ring system and the orientation of the two ethyl groups relative to the ring. It would also provide information on the intermolecular packing forces, such as van der Waals interactions, that govern the crystal lattice. This technique is fundamental for the unambiguous determination of the compound's solid-state structure. wikipedia.org
Theoretical and Computational Chemistry Studies of 1,5 Diethylnaphthalene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wave function. rsdjournal.orgcc.ac.cn For 1,5-diethylnaphthalene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and determine key electronic properties. nih.govresearchgate.net
These calculations yield valuable information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. samipubco.com A smaller gap generally implies higher reactivity. samipubco.com Studies on analogous substituted naphthalenes, such as 1,5-dimethylnaphthalene (B47167), have utilized DFT to evaluate vibrational frequencies and electronic properties. openscienceonline.com Similar calculations for this compound would elucidate how the ethyl substituents modulate the electronic landscape of the naphthalene (B1677914) core.
Table 1: Illustrative Electronic Properties of this compound from DFT Calculations Note: These are representative values based on calculations of similar aromatic hydrocarbons and serve to illustrate the type of data generated.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.1 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.1 eV | Relates to chemical reactivity and stability. samipubco.com |
| Dipole Moment | ~0 D | Indicates a non-polar nature due to symmetry. |
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. nasa.gov Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP2) can be used to determine the optimized geometries and relative energies of different diethylnaphthalene isomers.
By calculating the total electronic energy for each isomer (e.g., 1,5-, 1,6-, 2,6-diethylnaphthalene), their relative stabilities can be predicted. The isomer with the lowest calculated energy is the most thermodynamically stable. These calculations also provide precise geometric parameters, including bond lengths and angles. For substituted naphthalenes, ab initio calculations have been used to reproduce experimental geometries with high accuracy, showing how substituent placement affects the molecule's structure. nih.gov Such studies would reveal the energetic landscape of the various diethylnaphthalene isomers, governed by a combination of electronic and steric factors.
Reaction Pathway Modeling
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states.
For this compound, reaction pathway modeling could be applied to understand processes such as combustion, oxidation, or isomerization. For instance, in a combustion reaction, a key initial step is often the abstraction of a hydrogen atom. nih.gov Modeling would compare the activation energies for hydrogen abstraction from different positions: the alpha and beta positions of the ethyl groups, and the aromatic hydrogens on the naphthalene ring. Studies on the combustion of 1-methylnaphthalene (B46632) have shown that hydrogen abstraction from the methyl group is a dominant initial pathway. nih.govresearchgate.net A similar trend would be expected for this compound, with abstraction from the ethyl groups being a likely starting point for decomposition.
Furthermore, modeling can elucidate subsequent steps, such as the addition of oxygen or the rearrangement of radical intermediates. researchgate.net By calculating the energy of each transition state, the rate-determining step of a proposed mechanism can be identified, providing a detailed, molecular-level understanding of the compound's reactivity.
Computational Elucidation of Transition States and Intermediates in Organic Reactions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. By applying DFT methods, researchers can map the potential energy surface of a reaction, locating the stationary points that correspond to reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The structure of the transition state provides vital information about the geometry of the reacting molecules at the point of maximum energy, revealing the nature of bond-breaking and bond-forming processes.
For a hypothetical reaction involving this compound, such as electrophilic aromatic substitution or oxidation of the ethyl groups, computational chemists would model the interaction with the reactant molecule. By systematically exploring the geometric possibilities, they can identify the transition state structure. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, a key factor in reaction kinetics.
Furthermore, computational methods can uncover the existence of intermediates, which are stable, albeit often short-lived, species that exist in energy minima between transition states. For instance, in an electrophilic substitution reaction on the naphthalene core, a sigma complex (or arenium ion) intermediate would be expected. Computational analysis can determine the geometry, stability, and electronic structure of such an intermediate, providing a more complete picture of the reaction mechanism.
Prediction of Chemo-, Regio-, and Stereoselectivity in Catalytic Processes
Catalytic processes are fundamental to modern chemical synthesis, and the ability to predict and control their selectivity is a major goal. Computational chemistry has become an indispensable tool for understanding the origins of chemo-, regio-, and stereoselectivity in catalysis. While specific predictive models for catalytic reactions involving this compound are not detailed in the current body of literature, the computational approaches to achieve such predictions are robust.
Chemo-, Regio-, and Stereoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another.
Regioselectivity is the preference for bond formation at one position over another.
Stereoselectivity involves the preferential formation of one stereoisomer over others.
Computational models, particularly those employing DFT, can be used to explore the various possible reaction pathways that lead to different products. By calculating the activation energies for each competing pathway, researchers can predict the most likely outcome. The pathway with the lowest activation energy will be the kinetically favored one, and the product of this pathway will be the major product.
In the context of this compound, a key aspect of regioselectivity would be the prediction of the most favorable position for a reaction on the naphthalene ring. The presence of the two ethyl groups at the 1 and 5 positions influences the electron density distribution of the aromatic system, thereby directing incoming reactants to specific positions. Computational analysis of the electron density and the stability of potential intermediates can provide a quantitative prediction of this regioselectivity.
For catalytic reactions, the computational model must also include the catalyst itself. This allows for the study of the interaction between the substrate (this compound), the reactants, and the catalyst. By modeling the entire catalytic cycle, including substrate binding, transition states for the key chemical transformations, and product release, a detailed understanding of how the catalyst controls selectivity can be achieved. For example, in asymmetric catalysis, the chiral environment of the catalyst can be modeled to understand how it favors the formation of one enantiomer over the other.
Electronic Property Calculations
Determination of Electronic Polarizability and its Correlation with Molecular Structure
Electronic polarizability is a fundamental electronic property of a molecule that describes the deformability of its electron cloud in the presence of an external electric field. This property is crucial for understanding a molecule's intermolecular interactions, its response to optical fields, and its dielectric properties. Computational methods, such as ab initio and DFT calculations, are frequently employed to determine the electronic polarizability of molecules.
While specific experimental or computational data for the electronic polarizability of this compound is scarce, studies on the closely related dimethylnaphthalene (DMN) isomers provide valuable insights. The averaged electronic polarizability, <α>, is influenced by the position of the alkyl substituents on the naphthalene core. For DMN isomers, the polarizability generally increases in the order α,α-DMN < α,β-DMN < β,β-DMN.
Computational studies on DMNs have shown that the calculated electronic polarizability can be correlated with other physicochemical properties, such as the rate of biodegradation. This suggests that electronic polarizability can serve as a useful descriptor in quantitative structure-activity relationship (QSAR) studies.
Table 1: Calculated Average Electronic Polarizability (<α>) for Selected Dimethylnaphthalene Isomers (as models for Dialkylnaphthalenes)
| Compound | Isomer Type | Calculated <α> (a.u.) |
| 1,5-Dimethylnaphthalene | α,α-DMN | Data not specified in sources |
| 1,8-Dimethylnaphthalene | α,α-DMN | Lowest value among DMNs |
| 2,6-Dimethylnaphthalene (B47086) | β,β-DMN | Highest value among DMNs |
| 2,7-Dimethylnaphthalene | β,β-DMN | Highest value among DMNs |
Note: The table is illustrative of the trends observed for DMN isomers. Specific numerical values from the cited literature were not consistently provided for all isomers.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be a π-orbital delocalized over the naphthalene ring system, while the LUMO will be the corresponding π*-antibonding orbital. The ethyl substituents will have a modest influence on the energies of these orbitals. Generally, alkyl groups are weakly electron-donating, which would be expected to raise the energy of the HOMO and LUMO relative to unsubstituted naphthalene. This, in turn, can affect the HOMO-LUMO gap.
Computational studies on naphthalene and its derivatives have been performed to calculate the HOMO and LUMO energies and the resulting gap. For instance, the HOMO-LUMO gap of naphthalene has been calculated using DFT methods. The substitution with ethyl groups at the 1 and 5 positions will perturb these energy levels.
The HOMO-LUMO gap is a critical parameter for understanding the electronic absorption spectra of a molecule. The energy of the gap corresponds to the lowest energy electronic excitation, which can often be observed using UV-Vis spectroscopy. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption (λmax).
Table 2: Representative Calculated HOMO, LUMO, and HOMO-LUMO Gap Energies for Naphthalene (as a parent compound)
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene | DFT/B3LYP/6-311++G(d,p) | -6.15 | -1.25 | 4.90 |
Note: This table provides an example of calculated values for the parent naphthalene molecule to illustrate the concept. The exact values for this compound would require a specific calculation.
The analysis of the spatial distribution of the HOMO and LUMO can also provide insights into the regioselectivity of reactions. For electrophilic attack, the reaction is likely to occur at the positions where the HOMO has the largest electron density. Conversely, for nucleophilic attack, the reaction is favored at sites where the LUMO is localized.
Applications of 1,5 Diethylnaphthalene and Its Derivatives in Materials Science and Industrial Chemistry
Polymer Chemistry and Materials
The incorporation of naphthalene (B1677914) derivatives into polymers is a well-established strategy for enhancing their thermal stability, mechanical properties, and electronic characteristics.
Naphthalene derivatives can be incorporated into polymer chains to impart specific properties. A patent related to the production of polyfunctional dimethylnaphthalene formaldehyde (B43269) resins notes that various diethylnaphthalene isomers, including 1,5-diethylnaphthalene, may be present in the naphthalene compound mixture used as a raw material. google.com Although suggested to be a minor component (less than 20% by weight), its inclusion indicates its capability to be integrated into resin networks through condensation polymerization with formaldehyde. google.com The resulting resins are noted for their reactivity and are useful as modified raw materials for various applications. google.com
The polymerization of naphthalene-containing monomers is a key area of research. For example, dimethylnaphthalene isomers are reacted with formaldehyde in the presence of an acidic catalyst to create dimethylnaphthalene formaldehyde resins. google.com The reactivity of the naphthalene ring allows for substitution reactions that lead to the formation of a crosslinked polymer network. The average number of hydrogen atoms on the naphthalene ring that are substituted during this reaction ranges from 1.8 to 3.5, indicating a high degree of crosslinking and network formation. google.com While this example focuses on dimethylnaphthalenes, the similar structure of this compound suggests it would undergo analogous polymerization reactions.
Dialkylnaphthalenes, which are structurally similar to this compound, are known to act as electron donors in the formation of charge-transfer (CT) complexes with electron-accepting molecules like fullerenes. iac.es A study involving various alkylnaphthalenes, including 2,6-diethylnaphthalene, demonstrated the formation of 1:1 charge-transfer complexes with C60 fullerene. iac.es In these complexes, the alkylnaphthalene donates electron density to the fullerene.
Spectrophotometric analysis confirmed the formation of these weakly bound complexes. iac.es The equilibrium constants (KCTC) and thermodynamic parameters for the formation of these complexes were determined, showing that the interaction is influenced by the electronic properties of the alkylnaphthalene donor. iac.es Given the electronic similarities, this compound is expected to exhibit comparable behavior, forming CT complexes with suitable organic acceptors.
Table 1: Thermodynamic Data for the Formation of C60-Alkylnaphthalene Charge-Transfer Complexes
| Alkylnaphthalene Donor | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|
| Naphthalene | -1.5 ± 0.2 | -1.4 ± 0.6 |
| 2-Ethylnaphthalene | -3.5 ± 0.3 | -7.2 ± 1.0 |
| 1,4-Dimethylnaphthalene (B47064) | -3.7 ± 0.3 | -7.8 ± 1.0 |
| 2,6-Diethylnaphthalene | -4.4 ± 0.4 | -9.9 ± 1.2 |
Data derived from a study on analogous compounds, as direct data for this compound is not available. iac.es
The reactivity of the aromatic rings in naphthalene derivatives allows them to be used in polymer modification and as crosslinking agents. Crosslinking is a critical process for improving the mechanical strength, thermal stability, and chemical resistance of polymers. Various chemical agents are used to create these networks between polymer chains. nih.govnih.gov While direct evidence for this compound as a crosslinking agent is not prominent, its structure is suitable for such applications. The aromatic nucleus can be functionalized to introduce reactive groups, or it can participate in reactions that form bridges between polymer chains, similar to the formation of naphthalene formaldehyde resins. google.com
Optoelectronic Materials Research
Research into naphthalene-based materials for optoelectronics is a vibrant field, focusing on the development of dyes and chromophores for various devices. However, specific studies detailing the use of a this compound core are not prominent in the existing literature.
Investigations into Photophysical Properties for Optoelectronic Devices
The photophysical properties of naphthalene derivatives, such as their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, are crucial for their application in optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors. mdpi.com Naphthalimide derivatives, for example, are known for their strong emission, high quantum efficiency, and good stability. mdpi.com Their fluorescence is often sensitive to the surrounding environment, making them suitable as sensors. mdpi.com
Studies on naphthalene chalcones have also been conducted to explore their optical properties for potential use in optoelectronics. nih.gov Density Functional Theory (DFT) calculations are often employed to understand the electronic configuration and optical behavior of these molecules. nih.gov However, a detailed investigation into the specific photophysical characteristics of this compound and its derivatives for optoelectronic applications is not documented in the available literature.
Coordination Chemistry and Supramolecular Assemblies
Naphthalene derivatives serve as versatile building blocks in the construction of complex supramolecular structures, including metal-organic frameworks (MOFs) and host-guest systems. The rigid aromatic structure of naphthalene provides a predictable scaffold for creating porous materials and molecular containers.
Naphthalene Derivatives as Ligands in Coordination Cages and Metal-Organic Frameworks
Metal-organic frameworks built from naphthalene-based ligands have shown significant structural diversity and potential applications in areas like gas storage and catalysis. For example, MOFs constructed using naphthalene-2,6-dicarboxylate and yttrium(III) have been synthesized, demonstrating that coordination modulation can lead to a variety of structural phases. frontiersin.org Another study utilized naphthalene-1,5-diyldioxy-di-acetic acid to create five different metal(II) complexes with varied topologies and photoluminescent properties. rsc.orgscispace.com
Furthermore, naphthalenediimide (NDI)-based MOFs are an emerging class of multifunctional materials with applications in photochromism, sensing, and energy storage, owing to the unique electronic properties of the NDI core. researchgate.net While these examples show the successful incorporation of naphthalene units with functional groups at the 1,5-positions (among others) into MOFs, there is no specific research on using the simpler this compound as a ligand or building block in coordination chemistry.
Host-Guest Interactions and Cavity Effects in Supramolecular Systems
Supramolecular chemistry often involves the study of non-covalent interactions between a host molecule and a guest molecule. thno.orgmdpi.com The hydrophobic cavity and modifiable portals of macrocyclic hosts like cucurbit[n]urils and cyclodextrins allow them to form stable complexes with various guest molecules, altering the properties of the guest. mdpi.comnih.gov Naphthalene derivatives can act as guests in these systems. For instance, self-assembly of a zinc complex with 2,7-bis(nicotinoyloxy)-naphthalene as a ligand creates a supramolecular channel capable of hosting dihalomethane molecules. researchgate.net The formation of chiral supramolecular assemblies from achiral naphthalene diimides has also been reported, driven by intermolecular interactions. researchgate.net There is, however, a lack of studies investigating the host-guest chemistry or self-assembly behavior specifically involving this compound.
Industrial Chemical Processes
Role in the Production of Dyes and Pigments
The naphthalene skeleton is a fundamental component in the chromophores of many synthetic dyes. However, for a naphthalene-based compound to function as a dye precursor, it typically requires reactive functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, which can participate in coupling reactions to form larger, colored molecules.
Simple alkylated naphthalenes like this compound are not typically used as direct starting materials for dyes because the ethyl groups are not reactive under standard dye synthesis conditions. Instead, functionalized derivatives of the naphthalene-1,5-diyl core are employed. For instance, 1,5-dihydroxynaphthalene (B47172) is a known precursor for various dyestuffs. wikipedia.org It readily couples with aryl diazonium salts to produce a range of diazo dyes. wikipedia.org Similarly, azo dyes have been synthesized using 1,5-diaminonaphthalene as the starting component.
The synthesis process for these dyes often involves diazotization of an aromatic amine, followed by a coupling reaction with a compound like 1,5-dihydroxynaphthalene. The resulting azo compound contains the characteristic -N=N- linkage that is central to the color of many dyes. While this compound does not directly participate, its structural relatives with functional groups are key to the synthesis of colorants.
Significance in Chemical Manufacturing as an Intermediate
In chemical manufacturing, an intermediate is a molecule that is formed from reactants and is then used to synthesize other products. While the role of this compound as a major industrial intermediate is not widely documented, its functionalized derivatives are significant.
A notable example is 1,5-diisocyanonaphthalene (DIN), which can be synthesized from 1,5-diaminonaphthalene. nih.gov This process involves the formylation of the primary amine followed by dehydration. nih.gov Such isocyanides are valuable intermediates because the isocyano group (-N≡C) is highly reactive and can be used to build a variety of other functional groups and heterocyclic structures. For instance, DIN can serve as a precursor for the selective preparation of urea-type compounds, carbamates, and other heterocycles. nih.gov Another important intermediate, 1,5-naphthalene diisocyanate, is a key raw material for producing high-performance polyurethanes, which are valued for their heat resistance, durability, and oil resistance. google.com
The synthesis pathway for these valuable intermediates begins with functionalized naphthalenes rather than their simple alkylated counterparts.
Model Compound Studies for Industrial Feedstocks (e.g., petroleum, coal liquefaction)
Alkylated naphthalenes, as a class, are important components of heavy industrial feedstocks such as crude oil and coal tar. Understanding their behavior during refining processes like cracking, hydrocracking, and liquefaction is crucial for optimizing these industrial operations. Due to the complexity of these feedstocks, which contain thousands of different compounds, researchers use model compounds—simpler, representative molecules—to study specific chemical reactions.
Dialkylnaphthalenes, the class to which this compound belongs, are frequently used for this purpose. They represent a portion of the bicyclic aromatic hydrocarbons found in heavy oils. Studies on related compounds, such as the conversion of tetralin (a hydrogenated naphthalene) to naphthalene, are fundamental to understanding hydrogen transfer reactions during coal liquefaction. researchgate.net These reactions are critical as they involve the donation of hydrogen from a solvent to coal, breaking it down into smaller, liquid molecules. researchgate.net
Research on the hydrocracking of compounds like 1-methylnaphthalene (B46632) and phenanthrene (B1679779) helps elucidate reaction pathways, kinetics, and mechanisms. By studying how these simpler molecules break down under high pressure and temperature over a catalyst, scientists can predict and control the behavior of more complex feedstocks, ultimately improving the efficiency of fuel production and chemical manufacturing.
Properties of Related Naphthalene Compounds
The following table provides data on naphthalene derivatives that are relevant to the applications discussed.
| Compound Name | CAS Number | Molecular Formula | Key Application/Role |
| 1,5-Dimethylnaphthalene (B47167) | 571-61-9 | C₁₂H₁₂ | Model Compound Studies |
| 1,5-Dihydroxynaphthalene | 83-56-7 | C₁₀H₈O₂ | Dye Precursor wikipedia.org |
| 1,5-Diaminonaphthalene | 2243-62-1 | C₁₀H₁₀N₂ | Intermediate for Dyes & Isocyanates nih.gov |
| 1,5-Diisocyanonaphthalene | Not Available | C₁₂H₆N₂ | Chemical Intermediate nih.gov |
| 1,5-Naphthalene diisocyanate | 3173-72-6 | C₁₂H₆N₂O₂ | Polyurethane Production google.com |
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthesis Methods
The precise spatial arrangement of the ethyl groups in 1,5-diethylnaphthalene presents a significant synthetic challenge and, concurrently, a compelling opportunity for the development of advanced stereoselective synthesis methods. Current synthetic routes to dialkylnaphthalenes often result in a mixture of isomers, necessitating complex and costly separation processes. Future research will likely focus on methodologies that can directly yield the 1,5-isomer with high selectivity.
One promising, yet underexplored, avenue is the application of electrochemical cross-coupling reactions. An electrochemical approach could offer a metal-free and highly stereoselective pathway for the synthesis of polysubstituted aromatic compounds. nih.gov By carefully controlling the reaction conditions, such as the electrode material, solvent, and supporting electrolyte, it may be possible to favor the formation of the Z-alkene precursor to this compound. nih.gov The development of such a method would represent a significant leap forward in the efficient and targeted synthesis of this specific isomer.
Further research into chiral catalysts and templates could also unlock stereoselective pathways. While not yet applied to this compound, the principles of asymmetric catalysis are well-established and could be adapted to control the regioselectivity of the alkylation of naphthalene (B1677914). The design of catalysts that can recognize and selectively functionalize the 1 and 5 positions of the naphthalene nucleus is a key challenge for future synthetic chemists.
Exploration of New Catalytic Transformations
The catalytic chemistry of this compound remains a largely uncharted territory. While research on related dialkylnaphthalenes has demonstrated the utility of various catalysts for isomerization and other transformations, the specific reactivity of the 1,5-isomer is not well understood. Future research should be directed towards exploring novel catalytic transformations that can leverage the unique structure of this compound.
One area of interest is the use of shape-selective zeolites as catalysts. Zeolites with specific pore structures could potentially be employed to selectively isomerize this compound to other desired isomers or to catalyze its conversion into novel high-value chemicals. For instance, studies on the alkylation of naphthalene have shown that the choice of zeolite catalyst can influence the product distribution. researchgate.net The development of catalysts that can precisely control the transformation of this compound would be a significant advancement.
Furthermore, the exploration of metal-catalyzed cross-coupling reactions involving this compound could lead to the synthesis of a wide range of new functional molecules. For example, palladium or nickel-catalyzed reactions could be used to introduce new functional groups at the ethyl side chains or on the naphthalene ring, opening up possibilities for the creation of novel polymers, ligands, and electronic materials. The transethylation of 1-naphthol (B170400) with diethylnaphthalene has been studied, suggesting the potential for similar catalytic transfer reactions involving this compound. satbayev.university
Advanced Computational Modeling for Complex Systems
The complexity of the reaction systems involving this compound and the subtle differences between its various isomers make computational modeling an invaluable tool for future research. Advanced computational models can provide deep insights into the thermodynamic and kinetic factors that govern the synthesis and reactivity of this compound, guiding experimental efforts and accelerating the discovery of new applications.
A particularly relevant area for computational modeling is the study of the thermodynamic partitioning of diethylnaphthalene isomers. A case study on diisopropylnaphthalene (DIPN) isomers has demonstrated the power of molecular modeling in predicting the equilibrium distribution of different isomers. researchgate.net By employing methods such as Density Functional Theory (DFT), it is possible to calculate the relative energies of the various diethylnaphthalene isomers and their conformers, providing a theoretical basis for understanding and predicting the outcomes of synthesis and isomerization reactions. researchgate.net
Future computational studies should focus on building a comprehensive kinetic model for the formation and interconversion of diethylnaphthalene isomers. Such a model would need to account for the various reaction pathways, transition states, and the influence of different catalysts. The development of a detailed chemical kinetic model for 1-methylnaphthalene (B46632) serves as a precedent for this type of complex modeling effort. mdpi.com This would be a powerful tool for optimizing reaction conditions to maximize the yield of this compound or to selectively convert it into other valuable products.
| Computational Method | Application to this compound Research | Potential Insights |
| Density Functional Theory (DFT) | Calculation of isomer and conformer energies. | Thermodynamic stability and equilibrium distributions. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Diffusion coefficients and transport properties in different media. |
| Kinetic Modeling | Development of reaction network models. | Prediction of product distributions under various catalytic conditions. |
Integration of this compound in Advanced Functional Materials
The unique molecular architecture of this compound suggests its potential as a building block for advanced functional materials. While direct applications are yet to be fully realized, the known properties of related dialkylnaphthalenes provide a strong indication of the promising research avenues to explore.
A key area of investigation is the use of this compound as a precursor to naphthalene dicarboxylic acids. The oxidation of dimethylnaphthalenes to their corresponding dicarboxylic acids is a well-established route for the production of high-performance polymers like poly(ethylene 2,6-naphthalate) (PEN). nacatsoc.org Similarly, the oxidation of this compound would yield 1,5-naphthalenedicarboxylic acid, a monomer that could be used to synthesize novel polyesters and polyamides with unique thermal and mechanical properties. The specific substitution pattern of the 1,5-isomer would likely impart distinct characteristics to the resulting polymers compared to those derived from other isomers.
Furthermore, the integration of the this compound moiety into the backbone of conjugated polymers could lead to new materials for organic electronics. The naphthalene core is known for its electronic properties, and the ethyl groups could enhance solubility and processability. Future research could focus on the synthesis of polymers incorporating this compound and the characterization of their optical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The synthesis of 1,5-diisocyanonaphthalene, a related functionalized naphthalene, points to the potential for creating a variety of reactive intermediates from the 1,5-disubstituted naphthalene core for materials synthesis. nih.gov
Sustainable Synthesis and Green Chemistry Approaches
In line with the growing emphasis on environmentally benign chemical processes, future research on this compound must prioritize the development of sustainable and green synthesis methods. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, should guide the design of new synthetic routes.
A key focus should be the replacement of traditional homogeneous catalysts, such as aluminum chloride, which are often used in Friedel-Crafts alkylation reactions, with solid acid catalysts. core.ac.uk Heterogeneous catalysts, such as zeolites and clays, offer several advantages, including ease of separation, reusability, and reduced waste generation. researchgate.net The development of highly active and selective solid acid catalysts for the synthesis of this compound would be a significant step towards a more sustainable production process.
Moreover, the use of greener solvents or even solvent-free reaction conditions should be explored. eurjchem.com The dialkylation of naphthalene with isopropanol (B130326) over solid acid catalysts has been investigated as an environmentally friendly route to dialkylnaphthalenes. researchgate.net Similar approaches using ethanol (B145695) or other bio-based alkylating agents for the synthesis of this compound could further enhance the sustainability of the process. The exploration of novel green synthesis methods, such as those utilizing mechanochemistry or microwave-assisted synthesis, could also lead to more efficient and environmentally friendly production of this compound. nih.gov
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Development of highly selective catalytic processes to minimize byproduct formation. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Replacing hazardous catalysts like AlCl3 with solid acids. core.ac.uk |
| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents or solvent-free conditions. eurjchem.com |
| Catalysis | Employing reusable heterogeneous catalysts like zeolites. researchgate.net |
Q & A
Q. What are the common synthetic routes for 1,5-Diethylnaphthalene, and what are the critical optimization parameters?
Methodological Answer: this compound can be synthesized via Friedel-Crafts alkylation or Grignard reactions. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions to enhance electrophilic substitution .
- Temperature control : Maintaining low temperatures (-20°C to 0°C) during Grignard reagent formation to prevent side reactions .
- Solvent choice : Use anhydrous solvents (e.g., THF or diethyl ether) to avoid hydrolysis of reactive intermediates .
- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via melting point analysis or HPLC .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what structural features do they elucidate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinguishes ethyl substituents (δ 1.2–1.5 ppm for CH₃; δ 2.5–3.0 ppm for CH₂ adjacent to the aromatic ring) and confirms substitution patterns on the naphthalene backbone .
- ¹³C NMR : Identifies quaternary carbons (δ 125–140 ppm) and ethyl group carbons (δ 15–25 ppm for CH₃; δ 35–45 ppm for CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 200.1565 for C₁₄H₁₆) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects C-H stretching in ethyl groups (~2850–2960 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between enzyme-linked assays and mass spectrometry when quantifying this compound in biological matrices?
Methodological Answer: Discrepancies often arise due to matrix interference (e.g., co-eluting metabolites) or methodological limitations:
- Sample Preparation : Pre-treat biological samples (e.g., saliva or serum) with protein precipitation (acetonitrile) to reduce interference .
- Method Validation :
- Statistical Analysis : Apply Bland-Altman plots to assess agreement between methods. For example, a mean difference of 3.0 mg/L (95% CI: -0.2–6.1 mg/L) between enzyme assays and LC-MS indicates systematic bias requiring calibration adjustments .
Q. What systematic approaches should be employed to assess the toxicological risks of this compound in environmental samples?
Methodological Answer:
- Literature Review Framework : Follow ATSDR/EPA guidelines for toxicological profiles, including:
- Experimental Design :
Q. How should researchers design experiments to analyze the environmental persistence of this compound?
Methodological Answer:
- Degradation Studies :
- Partitioning Experiments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
